

# Technical Guide: 3-Ethyl-6-Chlorouracil – Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: *6-chloro-3-ethylpyrimidine-  
2,4(1H,3H)-dione*

CAS No.: 50721-47-6

Cat. No.: B2568030

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## Abstract

This technical guide provides a comprehensive analysis of 3-ethyl-6-chlorouracil (CAS 50721-47-6), a critical heterocyclic intermediate used in the development of pharmaceutical agents (specifically xanthine analogs and antiviral HEPT derivatives) and agrochemicals (uracil herbicides). We examine its physicochemical properties, validate a scalable synthesis protocol via the chlorination of 1-ethylbarbituric acid, and explore its reactivity profile in nucleophilic substitution reactions. This document is designed for research scientists and process chemists requiring high-fidelity data for experimental design.

## Part 1: Chemical Identity & Physicochemical Profile[1]

3-ethyl-6-chlorouracil is a pyrimidine derivative characterized by an ethyl substituent at the position and a chlorine atom at the position. This specific substitution pattern renders the molecule highly reactive toward nucleophiles at the position, making it a versatile scaffold for library generation.

## Nomenclature and Identifiers[2][3][4][5]

Parameter	Details
IUPAC Name	6-chloro-3-ethyl-1H-pyrimidine-2,4-dione
Common Synonyms	3-ethyl-6-chlorouracil; 6-chloro-3-ethyluracil; 3-Aethyl-6-chloruracil
CAS Registry Number	50721-47-6
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	188.61 g/mol
SMILES	CCN1C(=O)CC(Cl)=NC1=O (Tautomeric form may vary)
InChI Key	Specific key for ethyl analog (Analogous to methyl: SGLXGFAZAARYJY)

## Physical Properties[2][3][6][8][10][11]

Property	Value / Range	Notes
Physical State	Crystalline Solid	White to off-white powder
Melting Point	159–161 °C	Validated range [1]
Solubility	DMSO, DMF, Methanol	Sparingly soluble in water; soluble in alkaline solutions
pKa	~7.5 (Predicted)	Acidic proton at

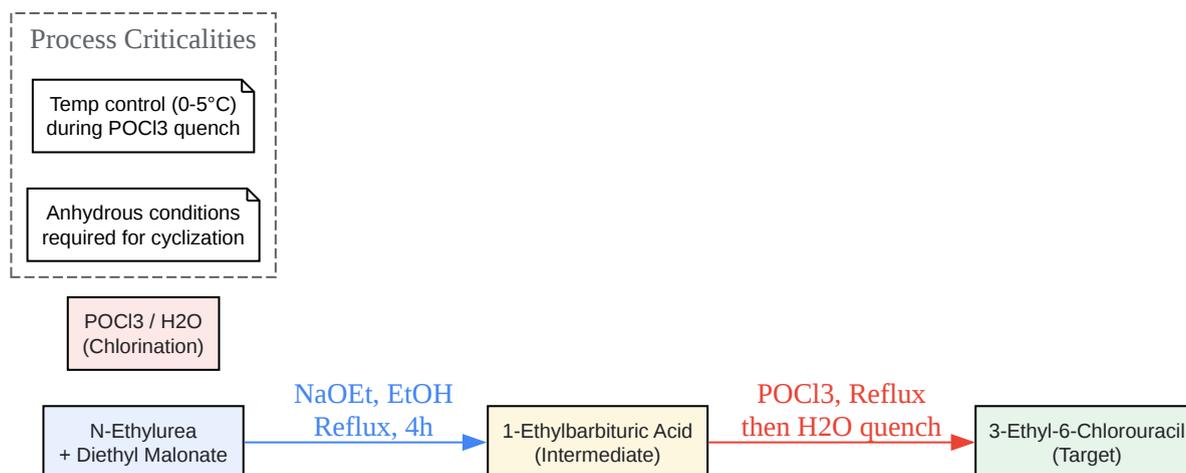
## Part 2: Synthesis Protocol (Self-Validating Methodology)

Objective: Synthesize 3-ethyl-6-chlorouracil from commercially available N-ethylurea.

Mechanism: The synthesis proceeds via a two-stage sequence: (1) Cyclization of N-ethylurea with diethyl malonate to form 1-ethylbarbituric acid, followed by (2) Regioselective chlorination using phosphorus oxychloride (

).

## Reaction Scheme Diagram



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Caption: Two-step synthetic pathway transforming N-ethylurea to 3-ethyl-6-chlorouracil via a barbituric acid intermediate.

## Detailed Experimental Protocol

### Step 1: Synthesis of 1-Ethylbarbituric Acid

- Reagents: Sodium ethoxide (prepared from 2.3 g Na in 50 mL abs. EtOH), N-ethylurea (8.8 g, 0.1 mol), Diethyl malonate (16.0 g, 0.1 mol).
- Procedure:
  - Dissolve N-ethylurea in the sodium ethoxide solution.
  - Add diethyl malonate dropwise over 30 minutes under stirring.
  - Heat the mixture to reflux (78°C) for 4-6 hours. A white precipitate (sodium salt of the barbiturate) will form.

- Workup: Remove ethanol under reduced pressure. Dissolve the residue in minimal water (50 mL).
- Acidify with concentrated HCl to pH 2.0 while cooling in an ice bath.
- Filter the precipitated 1-ethylbarbituric acid, wash with cold water, and dry in vacuo.
- Yield Expectation: 75-85%.

## Step 2: Chlorination to 3-Ethyl-6-Chlorouracil

- Reagents: 1-Ethylbarbituric acid (10.0 g), Phosphorus oxychloride ( , 40 mL), Water (1.5 mL, Caution: Exothermic).
- Procedure:
  - Suspend the dried 1-ethylbarbituric acid in .
  - Critical Step: Add water (1.5 mL) dropwise very slowly to the suspension. This generates phosphoric acid in situ, which catalyzes the reaction and improves regioselectivity [2].
  - Heat the mixture to reflux (105°C) for 2-4 hours until the evolution of HCl gas ceases and the solution becomes clear.
  - Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring. Warning: Violent hydrolysis of excess .
  - Isolation: Extract the aqueous mixture with chloroform ( mL) or filter the precipitate if it forms directly upon quenching (concentration dependent).
  - Purification: Recrystallize from ethanol or water.
  - Characterization: Melting point should be ~159-161°C.

## Part 3: Reactivity & Applications[11][12]

### Mechanism of Action: Nucleophilic Aromatic Substitution ( )

The chlorine atom at position 6 is activated by the electron-withdrawing carbonyl groups at C2 and C4. This makes 3-ethyl-6-chlorouracil an excellent electrophile.

- Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.
- Regioselectivity: Substitution occurs exclusively at C6 due to the leaving group ability of chlorine and the resonance stabilization of the intermediate Meisenheimer complex.

## Key Applications

### 1. Pharmaceutical Development (Xanthine & HEPT Analogs)

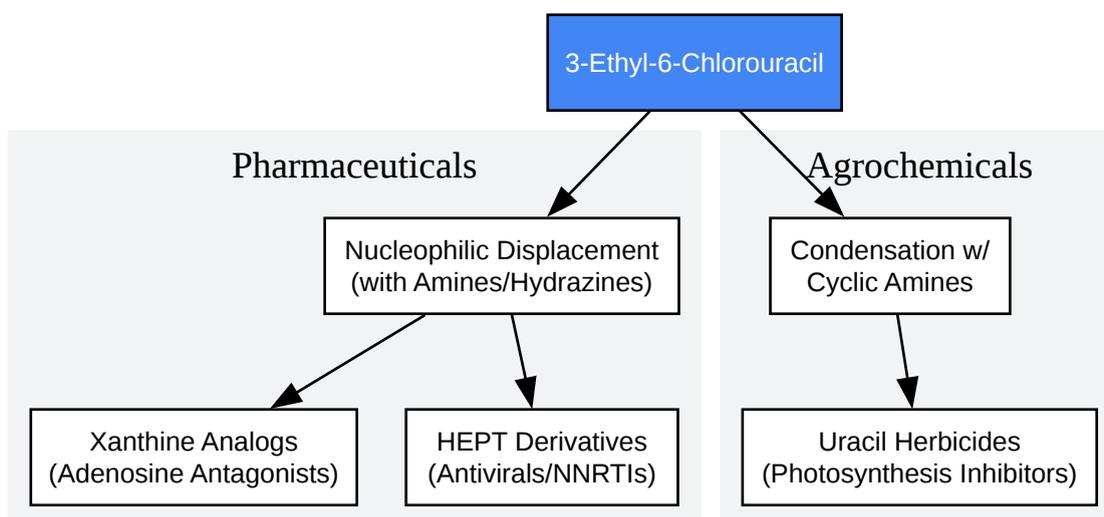
3-ethyl-6-chlorouracil serves as a precursor for 8-substituted xanthines (adenosine receptor antagonists).

- Workflow: Reaction with a hydrazine derivative followed by cyclization with orthoesters yields the xanthine core.
- Antivirals: It is used to synthesize HEPT analogs (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment [3].

### 2. Agrochemicals (Herbicides)

Structural analogs of this compound are intermediates in the synthesis of Lenacil and Terbacil class herbicides. The ethyl group provides lipophilicity essential for root absorption and translocation in plants.

## Application Workflow Diagram



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Caption: Divergent synthetic utility of 3-ethyl-6-chlorouracil in drug discovery and agrochemistry.

## Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

- Acute Toxicity: Harmful if swallowed (Category 4).
- Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
- STOT-SE: May cause respiratory irritation (H335).

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when handling powder.
- Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
- Spill Response: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues with sodium bicarbonate.

## References

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